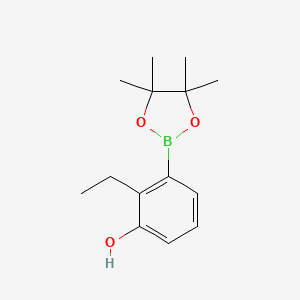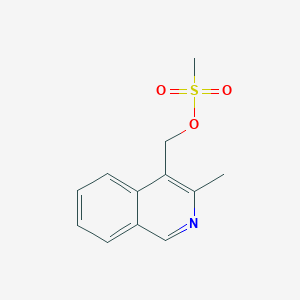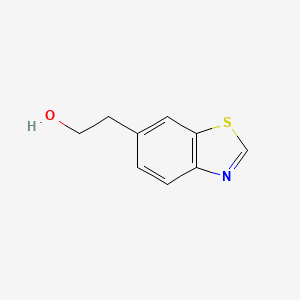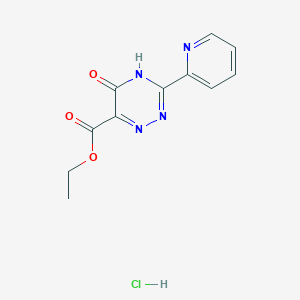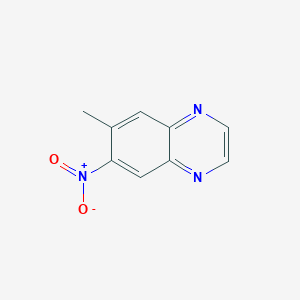![molecular formula C15H17BrN2O B13867110 5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)
5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one is a synthetic organic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a bromine atom at the 5th position and a tert-butylphenylmethyl group at the 3rd position of the pyrimidinone ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one typically involves a multi-step process. One common method includes the bromination of a pyrimidinone precursor followed by the introduction of the tert-butylphenylmethyl group through a substitution reaction. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid (CH3COOH) or KMnO4 in water.
Reduction: NaBH4 in methanol (CH3OH) or LiAlH4 in tetrahydrofuran (THF).
Substitution: NaN3 in DMF or KSCN in ethanol (C2H5OH).
Major Products Formed
Oxidation: Formation of corresponding pyrimidinone oxides.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of azido or thiocyanato derivatives.
科学的研究の応用
5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine
- 5-Bromo-4-isopropyl-1,3-thiazol-2-amine
- 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine
Uniqueness
Compared to similar compounds, 5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research applications.
特性
分子式 |
C15H17BrN2O |
|---|---|
分子量 |
321.21 g/mol |
IUPAC名 |
5-bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C15H17BrN2O/c1-15(2,3)12-6-4-11(5-7-12)9-18-10-17-8-13(16)14(18)19/h4-8,10H,9H2,1-3H3 |
InChIキー |
NOMRMJPPKNROKT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC=C(C2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


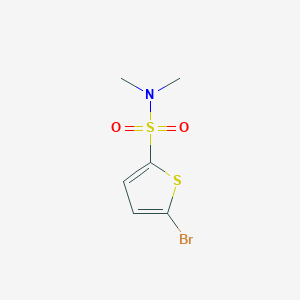
![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)

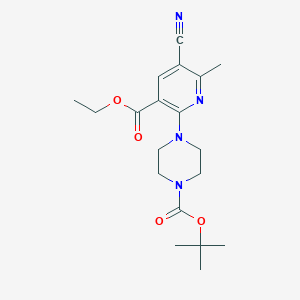
![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)

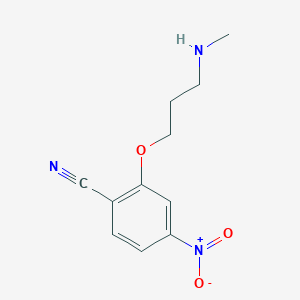
![tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13867068.png)
